1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

PAF receptor agonism neutrophil activation structure-activity relationship

Choose 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (CAS 79549-26-1) for its unique dual pharmacological profile: a partial PAF receptor agonist and a competitive antagonist of alkyl-PAF. Unlike generic alkyl-PAF full agonists, its ester-linked sn-1 stearoyl chain provides distinct catabolic stability via sn-1 deacylation, making it a superior substrate for PLA1 activity assays. Use with 5-HETE for up to 100-fold signal potentiation, enabling cleaner dissection of priming vs. activation pathways. Ideal for SAR studies of chain-length-dependent receptor bias.

Molecular Formula C28H56NO8P
Molecular Weight 565.7 g/mol
CAS No. 79549-26-1
Cat. No. B1221638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine
CAS79549-26-1
Molecular FormulaC28H56NO8P
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C28H56NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h27H,6-25H2,1-5H3/t27-/m1/s1
InChIKeyILLILTKBYHPOIA-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (Acyl-PAF C18) – A Dual-Acting PAF Receptor Modulator for Neutrophil and Lipid Signaling Research


1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (CAS 79549-26-1), also known as 1-stearoyl-2-acetyl-sn-glycero-3-phosphocholine or acyl-PAF C18, belongs to the 1-acyl-2-acetyl-glycerophosphocholine class of platelet-activating factor (PAF) analogs [1]. Unlike the canonical ether-linked alkyl-PAF, this compound possesses an ester-linked stearoyl chain at the sn-1 position and an acetyl group at sn-2. It acts as a partial agonist at the PAF receptor (PAFR) while simultaneously functioning as a naturally occurring competitive antagonist of alkyl-PAF-induced neutrophil activation [2]. This dual pharmacological profile distinguishes it from both pure PAF agonists and synthetic antagonists, making it a unique tool for dissecting PAFR signaling pathways.

Why Alkyl-PAF or Other PAF Analogs Cannot Replace 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine in Quantitative Biological Studies


Generic substitution of 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine with alkyl-PAF (e.g., 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) or shorter-chain acyl-PAF species inevitably yields divergent experimental outcomes because the ester-linked sn-1 chain fundamentally alters receptor activation kinetics, metabolic stability, and signaling bias [1][2]. Alkyl-PAF is a full agonist that is primarily inactivated by acetylhydrolase, whereas acyl-PAF C18 acts as a partial agonist/antagonist with a distinct catabolic pathway dominated by sn-1 deacylation [3]. Even among acyl-PAF homologs, the C18 (stearoyl) species is substantially less potent than the C16 (palmitoyl) form, meaning that chain length critically governs bioactivity [1]. Using the wrong analog therefore introduces uncontrolled variables that confound dose-response, pathway analysis, and in vivo-to-in vitro translation. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine Relative to Its Closest Comparators


500-Fold Lower Potency than Alkyl-PAF in Human Neutrophil Activation – A Controlled Head-to-Head Comparison

In a direct comparative study using the same human neutrophil (PMN) assays, 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine was 500-fold less potent than the canonical alkyl-PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) across three functional readouts: Ca2+ mobilization, degranulation, and superoxide anion production [1]. This quantitative deficit defines the compound's weak partial agonist character and directly impacts dose selection in experiments requiring PAFR stimulation.

PAF receptor agonism neutrophil activation structure-activity relationship

Approximately 2-Fold Faster Catabolism than Alkyl-PAF via a Distinct sn-1 Deacylation Pathway

When incubated with resting human neutrophils, 1-acyl-2-acetyl-GPC (the structural class encompassing 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine) was catabolized approximately 2-fold faster than 1-alkyl-2-acetyl-GPC (alkyl-PAF) [1]. The predominant catabolic route for the acyl analog was enzymatic removal of the sn-1 long-chain fatty acid, whereas alkyl-PAF was primarily inactivated through sn-2 acetyl hydrolysis. This mechanistic divergence means that the compound's bioavailable half-life in cellular systems is shorter and its metabolic fate fundamentally different from that of alkyl-PAF.

lipid metabolism phospholipase A1 neutrophil biochemistry

Functional Antagonism: Dose-Dependent and Insurmountable Inhibition of PAF-Induced Neutrophil Degranulation

Preincubation of human neutrophils with 1-acyl-2-acetyl-GPC dose-dependently inhibited β-glucuronidase and lysozyme release triggered by an optimal concentration of alkyl-PAF [1]. Crucially, this inhibitory effect could not be surmounted even when the PAF concentration was raised to 10-fold above that of the acyl analog, indicating a form of functional antagonism that is not simply competitive at the orthosteric site. The inhibition was selective for PAF-induced degranulation, as responses to formyl-methionyl-leucyl-phenylalanine (fMLP) were unaffected.

PAF receptor antagonism neutrophil degranulation competitive inhibition

Chain-Length Specificity: C18 (Stearoyl) Acyl-PAF is 1.67-Fold Less Potent than C16 (Palmitoyl) Acyl-PAF

Within the same study, the C16 homolog (1-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine) was 300-fold weaker than alkyl-PAF, whereas the C18 homolog (1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine) was 500-fold weaker [1]. This represents a 1.67-fold potency decrement attributable solely to the two-carbon elongation of the sn-1 acyl chain. The data demonstrate that the stearoyl species is the least potent naturally occurring acyl-PAF, a critical consideration for structure-activity relationship (SAR) studies.

acyl chain length PAF analog potency structure-activity relationship

5-HETE-Mediated Potentiation: Up to 100-Fold Enhancement of Acyl-PAF C18 Potency in Human Neutrophils

The arachidonate metabolite 5-hydroxyeicosatetraenoate (5-HETE) stereospecifically enhanced human neutrophil responses to all PAF analogs tested, including 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine, increasing their potency by as much as 100-fold [1]. Crucially, this potentiation was selective for PAFR ligands and did not extend to other neutrophil stimuli such as leukotriene B4 or fMLP. This synergistic interaction provides a unique experimental lever for amplifying acyl-PAF C18 signals in vitro.

5-HETE neutrophil priming lipid mediator synergy

High-Impact Application Scenarios for 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine in Biomedical and Pharmaceutical Research


PAF Receptor Antagonism and Signaling Bias Studies

Owing to its dual partial agonist/antagonist profile and insurmountable inhibition of PAF-induced degranulation [1], this compound serves as a physiologically relevant antagonist control for probing PAFR signaling bias. Unlike synthetic antagonists, it engages the receptor through the natural lipid-binding pocket, making it ideal for experiments that aim to distinguish orthosteric vs. allosteric modulation or to study endogenous regulatory mechanisms of PAFR.

Structure-Activity Relationship (SAR) Investigations of sn-1 Lipid Chain Effects

The 1.67-fold potency difference between C18:0 and C16:0 acyl-PAF species [2] positions this compound as a defined chemical probe for SAR studies examining how sn-1 chain length, saturation, and linkage chemistry (ester vs. ether vs. vinyl-ether) govern PAFR activation, receptor conformational dynamics, and downstream signaling bias.

Phospholipase A1 Substrate Specificity and Metabolic Pathway Tracing

Because the predominant catabolic route involves sn-1 deacylation rather than sn-2 acetyl hydrolysis [3], this compound is a superior substrate for assaying phospholipase A1 activity in neutrophil and other inflammatory cell lysates. Its distinct metabolic fate also enables pulse-chase experiments to trace intracellular trafficking of 2-acetyl-lysophospholipid intermediates.

Neutrophil Priming and Lipid Mediator Synergy Experiments

The up to 100-fold potentiation by 5-HETE [2] provides a built-in experimental 'gain control' for studying low-abundance lipid mediator synergy. Researchers can use low nanomolar concentrations of the compound in the presence of 5-HETE to elicit robust PAFR-dependent responses while minimizing non-specific membrane perturbations, enabling cleaner dissection of priming vs. activation pathways.

Quote Request

Request a Quote for 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.